REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[O:6][C:5](=[O:7])[CH:4]=[C:3]1N1CCCC1.C[OH:15]>Cl>[OH:15][C:3]1[C:2]([CH3:13])([CH3:1])[O:6][C:5](=[O:7])[CH:4]=1
|
Name
|
|
Quantity
|
535 mg
|
Type
|
reactant
|
Smiles
|
CC1(C(=CC(O1)=O)N1CCCC1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temp.
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (10×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC1(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |